2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide

Description

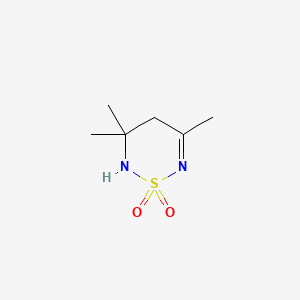

Chemical Structure and Properties

The compound 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide (CAS: 73908-90-4) is a sulfur- and nitrogen-containing heterocyclic molecule with the molecular formula C₆H₁₂N₂O₂S and a molecular weight of 176.23 g/mol . Key physical properties include:

- Density: 1.32 g/cm³

- Boiling Point: 265.4°C at 760 mmHg

- Flash Point: 114.3°C

- Acute Toxicity (LD₅₀): 320 mg/kg (intravenous, mice) .

The molecule features a partially saturated thiadiazine ring with three methyl substituents (positions 3, 3, and 5) and two sulfonyl oxygen atoms (1,1-dioxide).

Properties

CAS No. |

73908-90-4 |

|---|---|

Molecular Formula |

C6H12N2O2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide |

InChI |

InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3 |

InChI Key |

PYKLLNFDKBCHKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NS(=O)(=O)NC(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide

General Synthetic Strategy

The synthesis of 2H-1,2,6-thiadiazine 1,1-dioxides typically involves:

- Formation of the thiadiazine ring via cyclization of appropriate sulfonamide precursors.

- Introduction of the sulfone group by oxidation of sulfur.

- Alkylation steps to install methyl groups at specific ring positions.

- Reduction or further modification of intermediates to stabilize the dihydro form.

These steps are often carried out in sequence, with careful control of reaction conditions to avoid decomposition or side reactions.

Literature-Reported Synthetic Routes

Ring Closure and Alkylation Approach

A representative synthetic approach involves the ring closure of sulfonyl hydrazide intermediates with aldehydes under acidic catalysis, followed by alkylation to introduce methyl groups at the 2- and 3-positions of the thiadiazine ring. For example, the reaction of a sulfonyl hydrazide with acetaldehyde in the presence of camphorsulfonic acid yields an unstable 3,4-dialkyl-substituted intermediate that is immediately alkylated with methyl iodide in acetonitrile and potassium carbonate to afford the stable 2-methyl-substituted product. This method has been applied successfully to prepare various substituted thiadiazine 1,1-dioxides, including 3,3,5-trimethyl derivatives.

Multi-Step Synthesis via Ketal Hydrolysis and Cyclization

Another approach involves the hydrolysis of ketals under acidic conditions to yield 2-acetylbenzenesulfonyl chlorides, which undergo cyclization with hydrazine monohydrate to form the thiadiazine dioxide ring system. Subsequent alkylation under basic conditions allows for the introduction of methyl groups at nitrogen atoms or carbon positions on the ring. This method has been demonstrated to yield 4-methyl-2H-1,2,3-benzothiadiazine 1,1-dioxides and their N-alkylated derivatives with good yields (up to 59% for cyclization and 49% for alkylation steps).

Reductive Alkylation for Dihydro Derivatives

Reductive alkylation of 3,4-dihydro-1,2,3-benzothiadiazine dioxides with aldehydes and hydrogen gas in the presence of palladium on carbon catalyst selectively introduces alkyl groups at the 3-position, producing 3,4-dihydro congeners. This method can be combined with prior N-alkylation to achieve 2,3-dialkyl-substituted derivatives. Attempts to methylate nitrogen atoms directly with methyl iodide in DMF and potassium tert-butoxide sometimes lead to complex mixtures, making the sequence of cyclization, alkylation, and reduction crucial for obtaining pure products.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Ketal hydrolysis | Acidic conditions | 2-Acetylbenzenesulfonyl chlorides | Not specified | Precursor for cyclization |

| Cyclization with hydrazine | Hydrazine monohydrate, reflux in tetrahydrofuran | Thiadiazine dioxide ring system | 59 | Good yield, colorless crystals |

| N(2)-Alkylation | Methyl iodide, potassium tert-butoxide, DMF | N(2)-methyl derivatives | 49 | Requires careful control to avoid side products |

| Reductive alkylation | Aldehydes, H2, Pd/C catalyst, isopropanol | 3,4-Dihydro derivatives | 40-80 | Selective alkylation at C-3 position |

| Ring closure with aldehydes | Acetaldehyde, camphorsulfonic acid catalyst | 3,4-Dialkyl-substituted intermediate | Not specified | Intermediate unstable, requires immediate alkylation |

| Alkylation of intermediate | Methyl iodide, potassium carbonate, acetonitrile | Stable methylated thiadiazine | Not specified | Efficient methylation step |

Advanced Synthetic Variations

Tricyclic derivatives : Starting from sulfonamide hydrochlorides, reaction with chlorobutyryl chloride followed by base-induced ring closure and thermal fusion yields tricyclic thiadiazine dioxide derivatives. These can be further reduced and methylated to obtain complex analogues.

Allyl-substituted compounds : Alkylation with allyl bromide followed by reduction and methylation steps produces allyl-substituted thiadiazine dioxides, expanding the scope of functionalized derivatives.

Analytical Characterization Supporting Preparation

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and ring integrity.

- Melting Point Determination : Provides purity assessment; e.g., 4-methyl derivatives show melting points around 206-207 °C.

- Mass Spectrometry : Confirms molecular weight consistent with 176.24 g/mol for the trimethyl thiadiazine dioxide.

- X-ray Crystallography : Occasionally used to confirm ring closure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reductive cleavage with sodium cyanoborohydride can be used to synthesize medium-sized ring azasultams.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium cyanoborohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and azasultams, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a chemical compound with the molecular formula and a molecular weight of 176.24 g/mol . It is also known by several synonyms, including 3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide and 73908-90-4 .

Chemical Structure and Identifiers

The compound has the following identifiers :

- PubChem CID: 97187

- IUPAC Name: 3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide

- InChI: InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3

- InChIKey: PYKLLNFDKBCHKB-UHFFFAOYSA-N

- SMILES: CC1=NS(=O)(=O)NC(C1)(C)C

Potential Applications

While the primary search result provides structural and chemical information, additional searches suggest potential applications of related compounds:

- Sweet Flavor Modifier: 5-substituted 4-amino-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxides can be used as sweet flavor modifiers .

- Antitumor Activity: Several pharmacophores containing 1,3,4-thiadiazoles have been reported with potential antitumor activity .

- Pharmacological Activities: 1,3,4-thiadiazole derivatives exhibit diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, and anticancer properties .

- Anti-TMV Activity: The incorporation of a 1,3,4-oxadiazole moiety in the skeleton of 1,2,3-thiadiazoles significantly increased the anti-TMV (Tobacco Mosaic Virus) activity .

Related Research on Thiadiazoles

Thiadiazoles, in general, have been investigated for various medicinal applications:

- 1,2,3-Thiadiazoles: are used for anti-TMV activity .

- 1,3,4-Thiadiazoles: are used for antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: have anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities, and act as enzyme inhibitors .

Data Tables and Case Studies

Mechanism of Action

The mechanism by which 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, it can act as an ATP-sensitive potassium channel opener, influencing insulin release and cardiovascular functions . The compound’s activity is often mediated through its interaction with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Meloxicam-Related Benzothiazine Derivatives

- Example : 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Meloxicam Related Compound A) .

- Key Differences :

- Core Structure: Benzothiazine (aromatic fused ring) vs. thiadiazine (non-aromatic, six-membered ring).

- Substituents : Meloxicam derivatives include hydroxyl and carboxyethyl groups, enhancing hydrogen-bonding capacity and acidity.

- Applications: Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID), while the target compound’s pharmacological role remains unelucidated .

1H-1,2,3-Triazole Analogues

- Example : Click-chemistry-derived triazoles with carbonic anhydrase-II inhibitory activity .

- Key Differences :

- Heteroatoms : Triazoles (N₃) lack sulfur and sulfonyl groups, altering electronic profiles and target specificity.

- Bioactivity : Triazoles exhibit enzyme inhibition (e.g., carbonic anhydrase-II), whereas the thiadiazine’s bioactivity is undocumented .

Physicochemical and Toxicological Comparison

Electronic and Reactivity Profiles

Biological Activity

The compound 2H-1,2,6-thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. Its unique structural features contribute to various biological activities that have been explored in scientific research. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and case studies.

Chemical Structure and Properties

- Molecular Formula: C₇H₁₁N₂O₂S

- Molecular Weight: 175.24 g/mol

- CAS Number: 697-44-9

Synthesis Methods

The synthesis of thiadiazine derivatives typically involves the reaction of thioketones with hydrazines or other electrophiles. For instance:

- Method 1: Reaction of thioketones with hydrazine derivatives under acidic conditions.

- Method 2: Use of isothiocyanates to form thiadiazine rings via cyclization reactions.

Antimicrobial Properties

Research has shown that thiadiazine derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluated the effectiveness of synthesized thiadiazines against Candida species and found that certain derivatives demonstrated higher potency than conventional antifungal agents like ketoconazole .

Anticancer Activity

Thiadiazines have also been investigated for their anticancer properties. In vitro studies indicated that some derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves disruption of microtubule formation and induction of apoptosis .

Antioxidant Activity

The antioxidant capacity of thiadiazines has been assessed through various assays. Compounds derived from thiadiazine scaffolds showed promising results in scavenging free radicals and reducing oxidative stress in cellular models .

Case Study 1: Antifungal Activity

In a comparative study, several thiadiazine derivatives were tested against Candida albicans. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs .

| Compound | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Thiadiazine A | 8 | 16 |

| Thiadiazine B | 4 | 16 |

| Thiadiazine C | 16 | 32 |

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of various thiadiazine derivatives on breast cancer cell lines. The most effective compound demonstrated an IC50 value of approximately 20 µM against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiadiazine X | 20 | MCF-7 |

| Thiadiazine Y | 35 | MDA-MB-231 |

| Thiadiazine Z | 50 | MCF-12 |

Q & A

What are the established synthetic methodologies for 3,3,5-trimethyl-1,2,6-thiadiazine-1,1-dioxide derivatives, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 1,2,6-thiadiazine-1,1-dioxide derivatives typically involves cyclization reactions. A foundational method uses sulfamide with α- and β-diketones under acidic conditions, as reported by Wright (1964) . Bhatt et al. (2012) optimized this approach for 3,5-dimethyl derivatives, introducing aromatic substituents at position 4 via ethyl ester functionalization. Key factors include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios to minimize side products. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating hydrogen-bonded crystalline products .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 3,3,5-trimethyl-1,2,6-thiadiazine-1,1-dioxide?

Basic Research Question

X-ray crystallography is the gold standard for confirming thiadiazine ring geometry and substituent orientation. For example, Bhatt et al. (2012) resolved intermolecular hydrogen bonds (N–H⋯O) in their derivative using Mo-Kα radiation (λ = 0.71073 Å) . Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups: sulfonyl (S=O) stretches at ~1300–1150 cm⁻¹ and methyl resonances at δ ~1.2–1.5 ppm . Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

How do competing reaction pathways during thiadiazine synthesis lead to unexpected byproducts, and how can these be mitigated?

Advanced Research Question

Cyclization of thiosemicarbazides with electrophilic reagents (e.g., bromopyruvate) may yield thiazoles or thiadiazoles instead of thiadiazines under acidic conditions . For instance, Rozas et al. (2002) observed intramolecular aryl-aryl cyclization competing with thiadiazoline formation when using 3,4-diphenyl precursors. By adjusting pH (neutral to mild acid) and temperature (25–40°C), selectivity toward thiadiazines improves. LC-MS monitoring and DFT calculations can predict side-product formation .

What novel tandem reactions enable efficient synthesis of 1,2,6-thiadiazine-1,1-dioxide scaffolds with high atom economy?

Advanced Research Question

Lei et al. (2021) developed a [2+2]-cyclization/decarboxylation/sulfonylation cascade using chlorosulfonyl isocyanate and N-aryl amides under metal-free conditions. This method achieves >85% yield by leveraging Lewis acid catalysis (e.g., AlCl₃) and optimizing solvent (CH₂Cl₂) and reaction time (12–24 hr). The tandem approach reduces waste and simplifies purification, making it suitable for diversifying substituents at positions 3 and 5 .

How do discrepancies in reported hydrogen-bonding patterns of thiadiazine derivatives arise, and what analytical strategies resolve them?

Advanced Research Question

Variations in hydrogen-bonding networks (e.g., dimeric vs. chain motifs) stem from substituent electronic effects and crystallization solvents. Bhatt et al. (2012) identified C–H⋯π interactions in their ethyl ester derivative using Hirshfeld surface analysis, whereas Rozas et al. (2002) noted N–H⋯O bonds in nonpolar solvents. Polar solvents (e.g., methanol) disrupt these interactions, emphasizing the need for controlled recrystallization and variable-temperature XRD .

What role do substituents at position 4 play in modulating the electronic and biological properties of 1,2,6-thiadiazine-1,1-dioxides?

Advanced Research Question

Aryl groups at position 4 enhance π-stacking and solubility, as shown by Kolodina et al. (2021) in benzoimidazo-thiadiazines. Electron-withdrawing substituents (e.g., nitro) increase electrophilicity, enabling nucleophilic aromatic substitution, while methoxy groups improve bioavailability. SAR studies using Hammett constants (σ) and molecular docking (e.g., COX-2 inhibition) reveal correlations between substituent polarity and activity .

How can computational methods predict the reactivity of 1,2,6-thiadiazine-1,1-dioxides in nucleophilic or electrophilic environments?

Advanced Research Question

DFT calculations (B3LYP/6-311+G**) map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (C-4) or nucleophilic substitution (C-5). NBO analysis quantifies hyperconjugation effects, such as sulfonyl group stabilization of the thiadiazine ring. MD simulations further assess solvation effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.